molecular formula C21H21FN2O4S2 B2746117 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide CAS No. 1251686-72-2

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide

Cat. No. B2746117
CAS RN: 1251686-72-2
M. Wt: 448.53
InChI Key: GPZIQRCFYXRGDO-UHFFFAOYSA-N
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Description

The compound “3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide” is a chemical substance with the molecular formula C21H21FN2O4S2 and a molecular weight of 448.53 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom. Attached to this ring are various functional groups including an ethoxyphenyl group, a methylsulfamoyl group, and a fluorobenzyl group .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their persistent nature, pose environmental risks. Studies focusing on microbial degradation pathways offer insights into breaking down such resistant compounds, potentially informing bioremediation strategies for related substances. Microbial degradation of non-fluorinated functionalities in polyfluoroalkyl chemicals can lead to the formation of perfluoroalkyl acids, highlighting the environmental fate and degradation mechanisms of these compounds (Liu & Avendaño, 2013).

Contamination and Removal of Sulfamethoxazole

The persistence of sulfamethoxazole, a sulfonamide antibiotic, in the environment and its removal using advanced oxidation processes (AOPs) are of significant interest. This research underscores the challenges and methodologies applicable to removing persistent organic pollutants, which could be relevant for managing compounds with similar stability and environmental persistence (Prasannamedha & Kumar, 2020).

Synthesis of Fluorinated Biphenyls

Research into the practical synthesis of fluorinated biphenyls, crucial intermediates for various pharmaceuticals and agrochemicals, reveals methodologies that could be adapted for synthesizing or modifying compounds with similar fluorinated motifs. Efficient and scalable synthetic routes are critical for the development and application of such compounds in different scientific and industrial contexts (Qiu et al., 2009).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

The study of parabens, used as preservatives in various consumer products, and their environmental impact offers parallels for understanding the fate of similar compounds in aquatic systems. This research emphasizes the importance of assessing the ecological and health risks associated with the use and disposal of chemically stable compounds (Haman et al., 2015).

Fluorescent Chemosensors Based on Phenolic Derivatives

Developing fluorescent chemosensors based on phenolic derivatives for detecting various analytes demonstrates the versatility of phenolic and related compounds in sensing applications. These chemosensors can detect metal ions, anions, and neutral molecules, showcasing the potential of structurally similar compounds for analytical and diagnostic applications (Roy, 2021).

properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S2/c1-3-28-18-10-8-17(9-11-18)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-4-6-16(22)7-5-15/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZIQRCFYXRGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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